12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexahydro-1,10-diazatetra-phen-6-one structure.
Preparation Methods
This process can be achieved using various reagents and catalysts under specific reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the phenyl ring or the diazatetra-phen-6-one structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE include other trifluoromethyl-substituted phenyl derivatives and diazatetra-phen-6-one analogs . These compounds share some chemical properties but differ in their specific structures and reactivities. The uniqueness of 5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE lies in its specific combination of the trifluoromethyl group and the diazatetra-phen-6-one structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H17F3N2O |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C23H17F3N2O/c24-23(25,26)15-7-2-1-5-13(15)21-20-14-6-4-12-27-16(14)10-11-18(20)28-17-8-3-9-19(29)22(17)21/h1-2,4-7,10-12,21,28H,3,8-9H2 |
InChI Key |
PCPWFMCOIWRZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC=C5C(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
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